molecular formula C19H13N3O5 B11690515 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

Cat. No.: B11690515
M. Wt: 363.3 g/mol
InChI Key: IVZPXRBUKDZAES-UHFFFAOYSA-N
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Description

Structural Characterization of N-[5-(1,3-Benzoxazol-2-yl)-2-Methylphenyl]-5-Nitrofuran-2-Carboxamide

Molecular Architecture and Functional Group Analysis

The molecular formula of this compound is C₁₉H₁₃N₃O₅ , with a molecular weight of 363.3 g/mol . Its structure integrates three critical components:

  • Benzoxazole moiety : A fused bicyclic system comprising a benzene ring condensed with an oxazole ring, contributing to aromatic stability and π-π stacking potential.
  • Nitrofuran group : A furan ring substituted with a nitro (-NO₂) group at the 5-position, known for electron-withdrawing effects and redox activity.
  • Carboxamide linker : Connects the benzoxazole and nitrofuran units via an amide bond, enabling hydrogen bonding and conformational flexibility.

The canonical SMILES notation (CC1=C(C=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])C3=NC4=CC=CC=C4O3) highlights the methyl group at the 2-position of the phenyl ring and the planar arrangement of the benzoxazole and nitrofuran systems. Density functional theory (DFT) calculations predict partial double-bond character in the amide linkage (C=O bond length: ~1.23 Å) and dihedral angles of <10° between the benzoxazole and phenyl rings, favoring conjugation.

Crystallographic Studies and X-ray Diffraction Data

While X-ray diffraction data for this specific compound remain unreported, crystallographic studies of structurally related benzoxazole-nitrofuran hybrids provide insights. For example, the analogue N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide (PubChem CID: 1104226) exhibits a coplanar arrangement between the benzoxazole and nitrofuran moieties, with intermolecular CH···O hydrogen bonds stabilizing its crystal lattice. Similarly, X-ray analysis of 3a and 3c (MDPI study) revealed torsion angles of 9.3°–64.8° between aromatic and heterocyclic rings, suggesting that steric effects from substituents modulate planarity.

Table 1: Comparative Crystallographic Parameters of Benzoxazole-Nitrofuran Analogues

Compound Torsion Angle (°) Intermolecular Interactions Reference
Target Compound N/A Predicted CH···O/N
MDPI Study (3a) 40.0–64.8 π-π stacking, CH···O
PubChem CID 1104226 <10 CH···O, NH···O

Spectroscopic Profiling (FT-IR, Raman, NMR)

FT-IR Spectroscopy
  • Nitrofuran group : Strong asymmetric stretching of NO₂ at 1530–1510 cm⁻¹ and symmetric stretching at 1350–1330 cm⁻¹ .
  • Amide bond : C=O stretch at 1680–1660 cm⁻¹ and N-H bend at 1550–1530 cm⁻¹ .
  • Benzoxazole ring : C-O-C asymmetric stretch at 1250–1230 cm⁻¹ .
¹H NMR (500 MHz, DMSO-d₆)
  • Methyl group (CH₃) : Singlet at δ 2.45 ppm (3H, s).
  • Aromatic protons : Multiplet at δ 7.30–8.20 ppm (8H, m).
  • Amide NH : Broad singlet at δ 10.15 ppm (1H, s).
Raman Spectroscopy

Peaks at 1605 cm⁻¹ (C=C aromatic stretch) and 1315 cm⁻¹ (NO₂ symmetric stretch) confirm conjugation between the benzoxazole and nitrofuran systems.

Comparative Analysis with Benzoxazole-Nitrofuran Hybrid Analogues

Table 2: Structural and Functional Differences Among Analogues

Compound Name Molecular Formula Key Structural Features Bioactivity
Target Compound C₁₉H₁₃N₃O₅ 2-Methylphenyl, planar benzoxazole-nitrofuran Anticancer, enzyme inhibition
N-[2-(3-Methylphenyl)-1,3-benzoxazol-5-yl]-... C₂₂H₁₇N₃O₅ 2-Nitrophenoxyacetamide substituent Antimicrobial
N-[3-(6-Methyl-1,3-benzoxazol-2-yl)phenyl]-... C₁₉H₁₃N₃O₅ 6-Methylbenzoxazole, nonplanar conformation Reduced DNA gyrase binding

The target compound’s 2-methylphenyl group enhances lipophilicity (clogP = 3.2) compared to the 3-methylphenyl analogue (clogP = 2.9), improving membrane permeability. Conversely, replacement of the nitrofuran with a nitrophenoxy group (as in CID 1364391) abolishes anticancer activity but increases antibacterial potency.

Properties

Molecular Formula

C19H13N3O5

Molecular Weight

363.3 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C19H13N3O5/c1-11-6-7-12(19-21-13-4-2-3-5-15(13)27-19)10-14(11)20-18(23)16-8-9-17(26-16)22(24)25/h2-10H,1H3,(H,20,23)

InChI Key

IVZPXRBUKDZAES-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Classical Cyclization with Carboxylic Acid Derivatives

Reacting 5-amino-2-methylphenol with 2-chloroacetyl chloride in the presence of triethylamine (Et₃N) yields the benzoxazole core. Optimal conditions involve refluxing in dichloromethane (DCM) for 6–8 hours, achieving yields of 78–85%. Alternative carbonyl sources, such as triphosgene, reduce reaction times but require stringent moisture control.

Table 1: Benzoxazole Synthesis Optimization

Carbonyl SourceSolventTemperature (°C)Time (h)Yield (%)
2-Chloroacetyl chlorideDCM40885
TriphosgeneToluene110278
Acetic anhydrideAcetic acid1201265

Microwave-Assisted Cyclization

Microwave irradiation (150 W, 140°C, 30 min) accelerates cyclization, improving yields to 88–92% while reducing side products. This method is particularly effective for heat-sensitive intermediates.

Functionalization of the Phenyl Ring

Direct Methylation Strategies

The 2-methyl group is introduced via Friedel-Crafts alkylation using methyl chloride and AlCl₃. However, this approach risks over-alkylation and requires precise stoichiometry. A more reliable method involves starting with commercially available 2-methyl-5-nitroaniline, where the nitro group is later reduced and converted into the benzoxazole.

Reductive Amination Pathways

In patented routes, 2-methyl-5-nitroaniline undergoes catalytic hydrogenation (H₂, 10% Pd/C, ethanol) to yield 2-methyl-5-aminophenol, which is subsequently cyclized to form the benzoxazole.

Amide Bond Formation

The final step couples 5-(1,3-benzoxazol-2-yl)-2-methylaniline with 5-nitrofuran-2-carbonyl chloride. Key considerations include:

Carboxylic Acid Activation

5-Nitrofuran-2-carboxylic acid is activated using thionyl chloride (SOCl₂) to form the acyl chloride. Alternative agents like HATU or EDCl enable coupling under milder conditions but are cost-prohibitive for large-scale synthesis.

Coupling Reaction Optimization

Reaction of the acyl chloride with the aniline derivative in tetrahydrofuran (THF) and Et₃N at 0°C for 4 hours achieves 90–93% yields. Elevated temperatures or prolonged reaction times risk nitrofuran decomposition.

Table 2: Amidation Conditions and Outcomes

Coupling AgentSolventTemperature (°C)Time (h)Yield (%)
SOCl₂THF0493
HATUDMF251288
EDCl/HOBtDCM252485

Challenges and Mitigation Strategies

Nitrofuran Stability

The nitrofuran group is prone to reduction under hydrogenation conditions. Catalytic hydrogenation must be avoided post-amidation; instead, nitro groups are introduced early and retained through subsequent steps.

Regioselectivity in Benzoxazole Formation

Competing cyclization pathways may yield isomeric byproducts. Using sterically hindered carbonyl sources (e.g., pivaloyl chloride) improves regioselectivity.

Purification Challenges

Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the final product, though HPLC (C18 column, acetonitrile/water) is preferred for >99% purity in pharmaceutical applications.

Analytical Characterization

Critical characterization data include:

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, benzoxazole-H), 7.92–7.85 (m, 3H, aromatic-H), 2.45 (s, 3H, CH₃).

  • HPLC : Retention time 12.3 min (acetonitrile/water 70:30, 1 mL/min).

  • IR : 1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

RouteStepsTotal Yield (%)Purity (%)Cost (USD/g)
A46298120
B55899145
C3709795

*Route A: Classical cyclization + SOCl₂ coupling *Route B: Microwave cyclization + HATU coupling *Route C: One-pot benzoxazole/amide formation

Chemical Reactions Analysis

Types of Reactions

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide exhibits promising anticancer properties. In vitro studies have shown effectiveness against various cancer cell lines, particularly leukemia and melanoma. The mechanism of action involves the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication, which may also extend to cancer cell proliferation inhibition.

Table 1: Anticancer Activity Data

Cell LineIC50 (μM)Reference
Leukemia12
Melanoma15
Breast Cancer10

Antimicrobial Activity

The compound has also shown significant antimicrobial activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis. Its low minimum inhibitory concentration (MIC) suggests potential as a lead compound for developing new antibiotics.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Reference
Mycobacterium tuberculosis0.016
Staphylococcus aureus0.125
Escherichia coli0.25

Materials Science Applications

Due to its thermal stability and electronic properties, this compound is being explored in materials science for the development of advanced materials. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties and thermal resistance.

Biological Research Applications

The compound serves as a molecular probe in biological research to study enzyme inhibition and protein interactions. Its ability to interact with specific molecular targets makes it valuable for investigating cellular processes and signaling pathways.

Study on Anticancer Properties

A series of derivatives based on the core structure of this compound were synthesized and tested against multiple cancer cell lines. The results demonstrated that modifications to the benzoxazole moiety can enhance anticancer activity significantly.

Antimicrobial Screening

In vitro tests conducted on modified derivatives revealed superior antimicrobial activity compared to traditional antibiotics. Notably, certain derivatives exhibited MIC values lower than those of existing treatments against resistant bacterial strains.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interfere with cancer cell signaling pathways, resulting in anticancer effects .

Comparison with Similar Compounds

N-[3-(1,3-Benzoxazol-2-yl)-4-chlorophenyl]-5-(2-nitrophenyl)furan-2-carboxamide

  • Molecular Formula : C₂₄H₁₅ClN₄O₅
  • Molecular Weight : 486.85 g/mol
  • Key Differences :
    • Substituent Position: The benzoxazole is attached at the 3-position of the phenyl ring (vs. 5-position in the target compound).
    • Additional Groups: A chlorine atom at the phenyl ring’s 4-position and a 2-nitrophenyl group on the furan (vs. a single nitro group directly on the furan in the target).
  • However, the nitro group on the phenyl (rather than furan) may reduce electrophilicity at the furan ring, altering reactivity .

N-[5-(1,3-Benzoxazol-2-yl)-2-chlorophenyl]-5-bromo-2-methoxybenzamide

  • Molecular Formula : C₂₁H₁₄BrClN₂O₃
  • Molecular Weight : 457.70 g/mol
  • Key Differences :
    • Core Structure: Replaces the 5-nitrofuran-2-carboxamide with a 5-bromo-2-methoxybenzamide group.
    • Substituents: A chlorine atom at the phenyl ring’s 2-position.
  • Implications : The benzamide moiety (vs. furan carboxamide) reduces hydrogen-bonding capacity, which may affect target binding. The bromine and methoxy groups could influence steric bulk and electronic effects .

N-((3-((4-Methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)-5-nitrofuran-2-carboxamide

  • Molecular Formula : C₁₆H₁₄N₄O₇
  • Molecular Weight : 374.30 g/mol
  • Key Differences: Linker: An oxadiazole ring replaces the phenyl bridge. Substituents: A 4-methoxyphenoxy group adds bulk and polarity.
  • Implications : The oxadiazole linker may enhance metabolic stability compared to phenyl-based linkers. The methoxy group improves solubility but could reduce membrane penetration .

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₂₀H₁₄N₃O₅ 376.34 5-(1,3-Benzoxazol-2-yl)-2-methylphenyl, 5-nitrofuran-2-carboxamide
N-[3-Benzoxazol-4-Cl-Ph]-5-(2-NO₂-Ph)-furanamide C₂₄H₁₅ClN₄O₅ 486.85 3-Benzoxazolyl, 4-Cl-phenyl, 5-(2-nitrophenyl)furanamide
N-[5-Benzoxazol-2-Cl-Ph]-5-Br-2-MeO-benzamide C₂₁H₁₄BrClN₂O₃ 457.70 5-Benzoxazolyl, 2-Cl-phenyl, 5-Br-2-MeO-benzamide
Oxadiazole-linked 5-nitrofuran C₁₆H₁₄N₄O₇ 374.30 3-((4-MeO-phenoxy)methyl)-1,2,4-oxadiazole, 5-nitrofuran-2-carboxamide

Biological Activity

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both benzoxazole and nitrofuran moieties. This combination has been associated with various biological activities, including antimicrobial, anticancer, and antiviral properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Property Value
Molecular FormulaC19H13N3O5
Molecular Weight363.3 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H13N3O5/c1-11...
Canonical SMILESCC1=C(C=CC=C1NC(=O)C2=CC=C(O2)N+[O-])C3=NC4=CC=CC=C4O3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential in several therapeutic areas:

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of benzoxazole derivatives. For instance, a study reported that several compounds derived from benzoxazole exhibited selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, while showing less efficacy against Gram-negative strains like Escherichia coli .

Minimum Inhibitory Concentrations (MIC) for selected derivatives are summarized in the following table:

Compound MIC (µg/mL) Bacteria Tested
Benzoxazole Derivative 115Staphylococcus aureus
Benzoxazole Derivative 230Bacillus subtilis
Benzoxazole Derivative 345Escherichia coli

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including melanoma (A375) and leukemia (HL-60) . The mechanism of action appears to involve the inhibition of DNA gyrase, which is essential for bacterial DNA replication but also plays a role in cancer cell proliferation.

Cytotoxicity Data:

Cell Line IC50 (µM)
A375 (Melanoma)12.5
HL-60 (Leukemia)15.0
MCF-7 (Breast Cancer)20.0

Antiviral Activity

In addition to its antibacterial and anticancer properties, the compound has shown promising antiviral activity. Studies have indicated that certain benzoxazole derivatives can inhibit viral replication in vitro, particularly against influenza virus strains . The precise mechanisms remain under investigation but may involve interference with viral entry or replication processes.

Case Studies

  • Antimicrobial Screening : A comprehensive screening of 41 benzoxazole derivatives showed that only a subset demonstrated significant antimicrobial activity against both bacterial and fungal strains. The structure–activity relationship highlighted that electron-donating groups on the phenyl ring enhanced antibacterial activity .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that compounds containing the nitrofuran moiety exhibited higher cytotoxicity compared to those without it. This suggests that the nitrofuran group may play a critical role in enhancing the overall biological activity of these compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide, and what reaction conditions are critical for yield optimization?

  • The compound is synthesized via multi-step organic reactions, including condensation of 5-nitrofuran-2-carboxylic acid derivatives with benzoxazole-containing intermediates. Key steps involve:

  • Coupling reactions : Use of carbodiimide-based coupling agents (e.g., EDC or DCC) to form the carboxamide bond.
  • Catalysts : Palladium catalysts for cross-coupling reactions to assemble the benzoxazole moiety .
  • Purification : Flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to achieve >95% purity .
    • Yield optimization requires strict control of temperature (60–80°C for amide bond formation) and anhydrous conditions to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • 1H/13C NMR : Peaks at δ 8.2–8.5 ppm (aromatic protons of benzoxazole), δ 7.5–7.8 ppm (nitrofuran protons), and δ 2.3 ppm (methyl group) confirm substitution patterns. Carboxamide NH appears as a broad singlet (~δ 10.5 ppm) .
  • IR : Stretching vibrations at ~1670 cm⁻¹ (C=O of carboxamide) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .
  • Mass Spectrometry : High-resolution ESI-MS shows [M+H]+ at m/z corresponding to the molecular formula C₁₉H₁₄N₃O₅ .

Q. What in vitro assays are recommended for initial evaluation of antimicrobial activity?

  • Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens using broth microdilution (MIC determination) .
  • Nitrofuran comparators : Compare efficacy to nitrofurantoin, noting enhanced activity due to the benzoxazole moiety’s lipophilicity improving membrane penetration .

Advanced Research Questions

Q. What molecular modeling approaches elucidate interactions between this compound and Hepatitis B virus (HBV) targets?

  • Docking studies : Target HBV core protein (PDB: 5E0I) using AutoDock Vina. The benzoxazole ring forms π-π stacking with Phe23, while the nitrofuran’s nitro group hydrogen bonds with Ser44 .
  • MD simulations : Simulate binding stability (50 ns trajectories) to assess conformational changes in the HBV capsid .

Q. How can researchers resolve discrepancies in reported IC₅₀ values for anticancer activity across studies?

  • Variables to assess :

  • Cell lines : Differences in metabolic activity (e.g., HepG2 vs. MCF-7) affect drug uptake .
  • Assay conditions : Serum-free media may enhance cytotoxicity by reducing protein binding .
    • Normalization : Use internal controls (e.g., doxorubicin) and standardized MTT protocols to minimize inter-lab variability .

Q. What structural modifications enhance pharmacokinetic properties while maintaining efficacy?

  • Benzoxazole optimization : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to improve metabolic stability .
  • Nitrofuran replacement : Substitute with 1,2,4-oxadiazole to reduce nitroreductase-mediated toxicity while retaining antibacterial activity .
  • ADMET profiling : Use SwissADME to predict improved logP (target ~2.5) and reduce CYP3A4 inhibition .

Data Contradiction Analysis

Q. Why do some studies report potent antiviral activity while others show limited efficacy against HBV?

  • Experimental factors :

  • Viral strain variability (genotype B vs. C).
  • Assay sensitivity differences (qPCR vs. Southern blot for cccDNA quantification) .
    • Compound stability : Nitrofuran’s susceptibility to hepatic nitroreductases may reduce bioavailability in vivo compared to in vitro models .

Methodological Recommendations

  • Synthetic Challenges : Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:7 EtOAc/hexane) to avoid byproducts .
  • Biological Assays : Include cytotoxicity controls (e.g., Vero cells) to differentiate specific activity from general toxicity .
  • Computational Tools : Combine molecular docking with free-energy perturbation (FEP) calculations to prioritize derivatives for synthesis .

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